molecular formula C9H9IN4S B14357054 6-Iodo-9-(thiolan-2-yl)purine CAS No. 90347-61-8

6-Iodo-9-(thiolan-2-yl)purine

Cat. No.: B14357054
CAS No.: 90347-61-8
M. Wt: 332.17 g/mol
InChI Key: HERRCYLCJRVSEA-UHFFFAOYSA-N
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Description

6-Iodo-9-(thiolan-2-yl)purine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. The compound this compound is characterized by the presence of an iodine atom at the 6th position and a thiolan-2-yl group at the 9th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-9-(thiolan-2-yl)purine typically involves the halogenation of purine derivatives. One common method is the iodination of 9-(thiolan-2-yl)purine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The purification process may involve crystallization or other techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-9-(thiolan-2-yl)purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Iodo-9-(thiolan-2-yl)purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-9-(thiolan-2-yl)purine involves its interaction with molecular targets such as enzymes and nucleic acids. The iodine atom and thiolan-2-yl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also intercalate into nucleic acids, disrupting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-9-(thiolan-2-yl)purine
  • 6-Chloro-9-(thiolan-2-yl)purine
  • 6-Fluoro-9-(thiolan-2-yl)purine

Uniqueness

6-Iodo-9-(thiolan-2-yl)purine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom enhances the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

90347-61-8

Molecular Formula

C9H9IN4S

Molecular Weight

332.17 g/mol

IUPAC Name

6-iodo-9-(thiolan-2-yl)purine

InChI

InChI=1S/C9H9IN4S/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2

InChI Key

HERRCYLCJRVSEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)N2C=NC3=C2N=CN=C3I

Origin of Product

United States

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